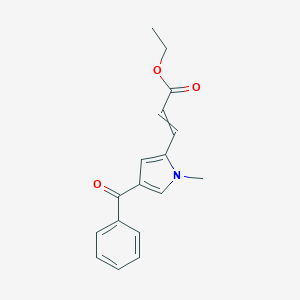
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom. The compound’s stereochemistry is denoted by the (3S) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3,5-dioxooxolane-3-carboxylic acid using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like oxidoreductases can be used to catalyze the reduction of the corresponding ketone to the desired hydroxy acid. This method is advantageous due to its high specificity and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a diol.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Thionyl chloride (SOCl₂) is often used to convert the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 3-Oxo-5-oxooxolane-3-carboxylic acid.
Reduction: 3,5-Dihydroxyoxolane-3-carboxylic acid.
Substitution: 3-Chloro-5-oxooxolane-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. The oxolane ring provides structural rigidity, which is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Hydroxy-5-oxooxolane-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.
3-Hydroxy-5-oxooxane-3-carboxylic acid: A similar compound with a six-membered ring instead of a five-membered ring.
3-Hydroxy-5-oxooxolane-2-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.
Uniqueness
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
CAS-Nummer |
131001-79-1 |
|---|---|
Molekularformel |
C5H6O5 |
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
(3S)-3-hydroxy-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8)/t5-/m0/s1 |
InChI-Schlüssel |
VCYINFNRMDFDMP-YFKPBYRVSA-N |
SMILES |
C1C(=O)OCC1(C(=O)O)O |
Isomerische SMILES |
C1C(=O)OC[C@@]1(C(=O)O)O |
Kanonische SMILES |
C1C(=O)OCC1(C(=O)O)O |
Synonyme |
3-Furancarboxylicacid,tetrahydro-3-hydroxy-5-oxo-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)

![3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B144807.png)


